molecular formula C13H15N3O B1347381 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-49-4

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

Cat. No.: B1347381
CAS No.: 4875-49-4
M. Wt: 229.28 g/mol
InChI Key: UOPHZIRDFPECOW-UHFFFAOYSA-N
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Description

Table 1: Key Structural Features of Imidazo[4,5-c]pyridine Derivatives

Feature Description
Core Structure Fused imidazole (positions 4,5) and pyridine rings with tetrahydro saturation
Substituent 4-Methoxyphenyl at position 4
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS Registry 4875-49-4

The 4-methoxyphenyl group enhances electronic and steric properties, influencing interactions with biological targets such as kinases and oxidoreductases. Its placement on the saturated ring system may reduce metabolic susceptibility compared to fully aromatic scaffolds.

Structural Significance in Medicinal Chemistry

The structural architecture of this compound offers unique advantages in drug design. The tetrahydroimidazo[4,5-c]pyridine core provides a semi-rigid framework that balances conformational flexibility and planarity, facilitating interactions with hydrophobic enzyme pockets. For example, docking studies of analogous compounds revealed that the imidazole nitrogen participates in hydrogen bonding with catalytic residues, while the methoxyphenyl group engages in π-stacking with aromatic amino acids.

Table 2: Pharmacophoric Elements and Their Roles

Element Role in Target Interaction
Imidazole Ring Hydrogen bonding via N3 position
Tetrahydro Pyridine Conformational stabilization
4-Methoxyphenyl Hydrophobic interactions and π-stacking

In kinase inhibition, the methoxy group’s electron-donating properties modulate binding affinity, as seen in imidazopyridine-based inhibitors of GSK-3β and IDO1. Additionally, the compound’s moderate logP value (~2.5) suggests favorable membrane permeability, a critical factor in central nervous system (CNS) drug development. Recent synthetic efforts have focused on diversifying the C4 substituent to explore broader therapeutic applications, including anticancer and antimicrobial agents.

Properties

IUPAC Name

4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPHZIRDFPECOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292520
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4875-49-4
Record name 4875-49-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet–Spengler Cyclization Approach

A widely used method to construct the tetrahydroimidazo[4,5-c]pyridine core is the Pictet–Spengler reaction. This involves the condensation of histamine or its derivatives with aldehydes under acidic or basic conditions to form the fused bicyclic system.

  • Procedure : Histamine hydrochloride is reacted with 4-methoxybenzaldehyde or paraformaldehyde under reflux in solvents such as ethanol, acetonitrile, or dioxane for 4 to 12 hours. The reaction proceeds via imine formation followed by intramolecular cyclization to yield the tetrahydroimidazo[4,5-c]pyridine scaffold bearing the 4-(4-methoxyphenyl) substituent.

  • Reaction Conditions : Typical reflux temperatures (around 78–85°C for ethanol) and reaction times of 4–12 hours are employed. The choice of solvent influences the reaction rate and product purity.

  • Isolation : The product can be isolated as a free base or as pharmaceutically acceptable acid addition salts by crystallization.

Alkylation and Acylation of the Secondary Amine

Following the formation of the tetrahydroimidazo[4,5-c]pyridine core, further functionalization can be achieved by alkylation or acylation of the secondary amine at the 3-position.

  • Alkylation : Treatment of the core compound with various alkyl or arylalkyl bromides in acetonitrile at room temperature leads to N-alkylated derivatives.

  • Acylation : Reaction with acid chlorides in solvents like dimethoxyethane under mild conditions affords N-acylated products.

Condensation with Isothiocyanates

Another synthetic route involves the condensation of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine with ethyl isothiocyanate in acetonitrile under reflux for several hours (e.g., 7 hours at 185°C reported in patent literature). This method facilitates the formation of thiourea derivatives, which can be further transformed into the target compound or its analogs.

Multi-Step Synthesis Involving Functionalized Precursors

Complex derivatives such as methyl 3-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate are synthesized through multi-step routes starting from 4-methoxybenzaldehyde and tetrahydro-imidazo intermediates. These syntheses require precise control of reaction parameters such as temperature, solvent, and time to optimize yields and minimize by-products.

  • Typical reagents : Phosphorus oxychloride for refluxing steps, various oxidizing and reducing agents for functional group transformations.

  • Analytical monitoring : Thin-layer chromatography (TLC), Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and confirm product purity.

Method Starting Materials Reaction Conditions Key Features References
Pictet–Spengler Cyclization Histamine hydrochloride + 4-methoxybenzaldehyde or paraformaldehyde Reflux in ethanol/acetonitrile/dioxane, 4–12 h Efficient ring closure forming tetrahydroimidazo[4,5-c]pyridine core
Alkylation/Acylation Tetrahydroimidazo[4,5-c]pyridine core + alkyl/aryl bromides or acid chlorides Room temperature, acetonitrile or dimethoxyethane Functionalization of secondary amine
Condensation with Isothiocyanates 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine + ethyl isothiocyanate Reflux in acetonitrile, ~185°C, 7 h Formation of thiourea derivatives
Multi-step synthesis for derivatives 4-methoxybenzaldehyde + tetrahydro-imidazo intermediates Controlled temperature, use of phosphorus oxychloride, TLC monitoring Complex derivatives with carboxamido groups
  • The Pictet–Spengler reaction remains the cornerstone for synthesizing the tetrahydroimidazo[4,5-c]pyridine core due to its straightforwardness and high yield.

  • Solvent choice and reaction time critically affect the purity and yield; acetonitrile and ethanol are preferred solvents.

  • Alkylation and acylation steps allow structural diversification, which is essential for tuning biological activity.

  • Industrial synthesis may incorporate continuous flow reactors to enhance scalability and control, alongside green chemistry principles such as solvent recycling and waste minimization.

  • Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of the synthesized compounds, ensuring reproducibility and quality control.

The preparation of this compound involves well-established synthetic methodologies centered on the Pictet–Spengler cyclization of histamine derivatives with substituted benzaldehydes, followed by functionalization through alkylation or acylation. Alternative routes such as condensation with isothiocyanates provide access to related derivatives. Optimization of reaction conditions and analytical monitoring are critical for achieving high yields and purity, with industrial methods focusing on scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can further saturate the ring system or reduce any present functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The table below compares key derivatives with substituent modifications on the phenyl ring:

Compound Name CAS Number Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(4-Methoxyphenyl) derivative 4875-49-4 4-OCH₃ C₁₃H₁₅N₃O 229.28 Enhanced solubility due to -OCH₃
4-(4-Fluorophenyl) derivative 7271-09-2 4-F C₁₂H₁₂FN₃ 217.25 Potential halogen-bonding interactions
4-(4-Bromophenyl) derivative 7271-11-6 4-Br C₁₂H₁₂BrN₃ 278.15 Increased molecular weight; possible radiolabeling
4-(2-Chlorophenyl) derivative 4875-40-5 2-Cl C₁₂H₁₂ClN₃ 233.70 Ortho-substitution may hinder receptor binding
4-[2-(Trifluoromethyl)phenyl] derivative 1044177-04-9 2-CF₃ C₁₄H₁₂F₃N₃O₂ 311.26 Electron-withdrawing group; metabolic stability

Key Observations :

  • Methoxy Group (4-OCH₃) : The para-methoxy substituent improves aqueous solubility compared to halogenated analogs, making it advantageous for drug formulation .
  • Halogen Substituents (F, Cl, Br) : These groups enhance lipophilicity and may improve blood-brain barrier penetration but could reduce solubility .
  • Ortho vs.
Pharmacological Activity
  • P2X7 Receptor Antagonism: Compounds with fluorinated substituents (e.g., 29 and 35 in ) exhibit nanomolar-range ED₅₀ values (0.06–0.07 mg/kg) in preclinical models, highlighting the impact of electron-withdrawing groups on potency .

Physicochemical Properties

Property 4-OCH₃ Derivative 4-F Derivative 2-CF₃ Derivative
LogP ~2.1 (estimated) ~2.5 ~3.2
Aqueous Solubility Moderate Low Low
Metabolic Stability Moderate High High

Notes:

  • The methoxy group reduces LogP compared to halogenated analogs, aligning with its higher solubility .
  • Trifluoromethyl derivatives exhibit superior metabolic stability due to resistance to oxidative degradation .

Biological Activity

4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • Empirical Formula: C13H15N3O
  • Molecular Weight: 229.28 g/mol
  • CAS Number: [Not specified in the search results]

Biological Activity Overview

The biological activity of imidazopyridine derivatives, including this compound, has been extensively studied. These compounds exhibit a range of biological activities including:

  • Antitumor Activity: Several studies have reported that imidazopyridine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values in the sub-micromolar range against colon carcinoma cells .
  • Antibacterial Activity: While many imidazopyridines lack antibacterial properties, certain derivatives have shown moderate activity against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated moderate efficacy against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
  • Antiviral Activity: Some imidazopyridine derivatives have been evaluated for antiviral properties against a broad spectrum of DNA and RNA viruses. The structural similarity to natural purines enhances their interaction with essential biomolecules in living systems .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Intercalation into DNA: Some studies suggest that these compounds can intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes .
  • Targeting Specific Enzymes: Certain derivatives have been identified as inhibitors of key enzymes involved in cellular proliferation and survival pathways .

Case Studies

  • Antiproliferative Effects:
    • A study evaluated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines such as HeLa and SW620. Compounds exhibited varying levels of activity with IC50 values ranging from 0.2 to 3.2 μM depending on their structural modifications .
  • Antibacterial Evaluation:
    • In a comparative study of antibacterial activity among imidazopyridine derivatives, only specific compounds displayed notable effects against Staphylococcus aureus and Escherichia coli. The findings highlighted the need for further structural optimization to enhance antibacterial efficacy .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsIC50/MIC Values
AntitumorSignificant antiproliferative effectsIC50: 0.2 - 3.2 μM
AntibacterialModerate activity against E. coliMIC: 32 μM
AntiviralBroad-spectrum activityNot specified

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

The synthesis typically involves multi-step protocols:

  • Core scaffold formation : A common approach uses dimethoxymethane and 0.01 M HCl under reflux to cyclize precursors into the imidazo[4,5-c]pyridine core .
  • Functionalization : The 4-methoxyphenyl group can be introduced via coupling reactions. For example, benzyl succinimidyl carbonate in DCM/DMF (4:1 v/v) with triethylamine (TEA) facilitates carbamate formation on the core structure .
  • Deprotection : Hydrogenolysis with Pd/C under H₂ in methanol removes protecting groups (e.g., benzyl or trityl), yielding the final product .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions. For example, the imidazo[4,5-c]pyridine core shows distinct shifts at δ 3.5–4.5 ppm (tetrahydro protons) and δ 7.0–8.0 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during substitution reactions on the imidazo[4,5-c]pyridine core?

  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., MeCN) with TEA improve nucleophilic substitution efficiency. Trityl chloride in MeCN selectively protects nitrogen sites, reducing side reactions .
  • Temperature Control : Low-temperature (0°C) reactions minimize undesired ring-opening or decomposition .
  • Computational Modeling : DFT calculations predict reactive sites, aiding in rational design of substituent placement .

Q. What strategies evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Degradation Studies : Reflux in 0.01 N HCl or NaOH (1–24 hours) followed by HPLC monitoring identifies degradation products. For example, imidazo[4,5-c]pyridines degrade faster under acidic conditions, forming imidazole derivatives .
  • Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures (>200°C typical for solid-state stability) .

Q. How to design a structure-activity relationship (SAR) study for receptor-targeted activity?

  • Key Modifications :
    • Methoxy Position : Compare 3-methoxy () vs. 4-methoxy derivatives for steric/electronic effects on receptor binding.
    • Core Saturation : Hydrogenation of the pyridine ring (to tetrahydro forms) enhances bioavailability but may reduce affinity for planar receptors .
  • Biological Assays :
    • P2X7 Receptor Antagonism : Use calcium flux assays in HEK293 cells transfected with human P2X6. IC₅₀ values correlate with substituent bulkiness (e.g., trifluoromethyl groups improve potency) .
    • Histamine Receptor Binding : Radioligand displacement assays (H3/H4 receptors) identify selectivity profiles .

Q. What advanced techniques resolve data contradictions in pharmacological studies?

  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites in microsomal incubations, clarifying discrepancies between in vitro and in vivo activity .
  • X-ray Crystallography : Co-crystallization with target receptors (e.g., P2X7) provides atomic-level binding mode validation, resolving ambiguous SAR trends .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
1CyclizationDimethoxymethane, 0.01 M HCl, reflux79.5
2Carbamate FormationBenzyl succinimidyl carbonate, TEA, DCM/DMF48.1
3DeprotectionPd/C, H₂, MeOH, 4 h89.0

Q. Table 2. Stability Profile in Aqueous Media

ConditionDegradation Half-LifeMajor Degradation ProductReference
0.01 N HCl (reflux)90 minutesImidazole-acetic acid
0.01 N NaOH (reflux)135 minutes4-Hydroxyimidazo[4,5-c]pyridine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.